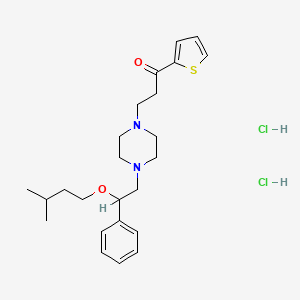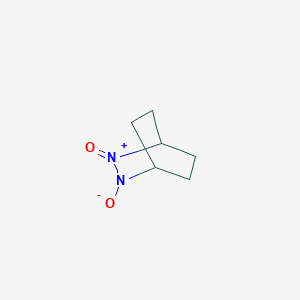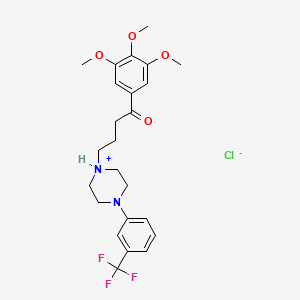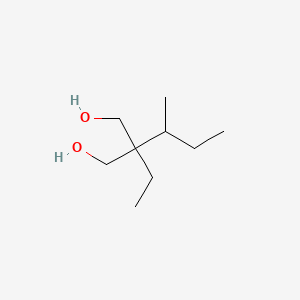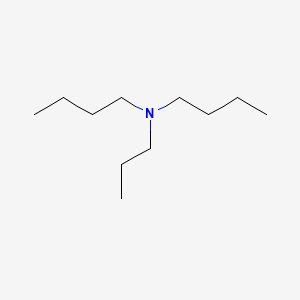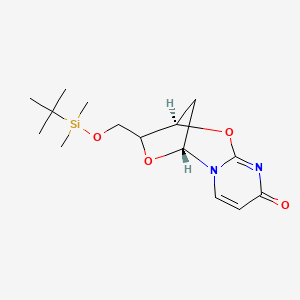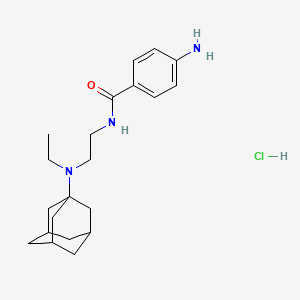
Benzamide, 2-((2-butoxyethyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-((2-butoxyethyl)amino)-: is an organic compound with the molecular formula C13H20N2O2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 2-butoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-((2-butoxyethyl)amino)- typically involves the reaction of benzoyl chloride with 2-butoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Benzoyl chloride and 2-butoxyethylamine.
Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.
Procedure: Benzoyl chloride is added dropwise to a solution of 2-butoxyethylamine and triethylamine in dichloromethane. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of Benzamide, 2-((2-butoxyethyl)amino)- can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: Benzamide, 2-((2-butoxyethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: N-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzamide, 2-((2-butoxyethyl)amino)- is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure can be modified to enhance its binding affinity to biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to interact with specific enzymes and receptors makes it a potential lead compound for drug discovery.
Industry: Benzamide, 2-((2-butoxyethyl)amino)- is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Wirkmechanismus
The mechanism of action of Benzamide, 2-((2-butoxyethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the benzamide core.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The parent compound, which lacks the 2-butoxyethyl substituent.
2-Aminobenzamide: A derivative with an amino group at the 2-position.
N-Butylbenzamide: A derivative with a butyl group attached to the amide nitrogen.
Comparison: Benzamide, 2-((2-butoxyethyl)amino)- is unique due to the presence of the 2-butoxyethyl group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s solubility in organic solvents and can influence its reactivity and binding affinity to biological targets. Compared to other benzamide derivatives, Benzamide, 2-((2-butoxyethyl)amino)- offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
101820-64-8 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(2-butoxyethylamino)benzamide |
InChI |
InChI=1S/C13H20N2O2/c1-2-3-9-17-10-8-15-12-7-5-4-6-11(12)13(14)16/h4-7,15H,2-3,8-10H2,1H3,(H2,14,16) |
InChI-Schlüssel |
WIFUNPSFTQIUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCNC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)

